![molecular formula C16H19BO5 B2830031 {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid CAS No. 2377610-12-1](/img/structure/B2830031.png)
{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms (one of which is part of a hydroxyl group) and an organic substituent . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a phenyl ring substituted with a boronic acid group, a methoxy group, and an ether linkage to another phenyl ring. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters with diols, which is a key step in Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic anhydrides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the boronic acid group could potentially form hydrogen bonds, influencing its solubility in water .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Boronic acid derivatives, such as benzoxaboroles, have been extensively studied for their therapeutic potential. They exhibit a broad spectrum of applications in medicinal chemistry due to their unique physicochemical and drug-like properties. Benzoxaboroles have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, as well as anti-inflammatory drugs with promising development perspectives. Two benzoxaborole derivatives are already in clinical use for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various clinical trial phases. The electron-deficient nature of the boron atom in these compounds contributes to their peculiar mechanism of action, making benzoxaboroles a significant field of interest for pharmaceutical research (Nocentini, Supuran, & Winum, 2018).
Organic Optoelectronics
Boron-dipyrromethene (BODIPY)-based materials, another class of boron-containing compounds, have emerged as promising platforms for various applications, including organic light-emitting diodes (OLEDs). These materials offer potential as 'metal-free' infrared emitters, promoting advancements in the structural design and synthesis of BODIPY-based organic semiconductors for use in OLED devices. The development of BODIPY-based materials as near-IR emitters, facilitated by aggregation-induced emission (AIE), highlights the role of boron-containing compounds in enhancing organic optoelectronics (Squeo & Pasini, 2020).
Biosensing Applications
Boronic acid derivatives have been utilized in the development of electrochemical biosensors due to their ability to bind selectively to sugars and other analytes. For example, ferroceneboronic acid (FcBA) and its derivatives can construct electrochemical sensors sensitive to various biological molecules, including sugars and glycated hemoglobin (HbA1c). The binding affinity and selectivity of sensors can be significantly improved through the design of boronic acid sensors with double recognition sites, showcasing the potential of boron-based compounds in non-enzymatic glucose sensing and other biosensing applications (Wang et al., 2014).
Wirkmechanismus
Target of Action
The primary target of {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, to which the compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability would be affected by the pH of its environment .
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical models, and eventually conduct clinical trials .
Eigenschaften
IUPAC Name |
[3-methoxy-4-(2-phenylmethoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11,18-19H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQIZUXCHXDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC2=CC=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
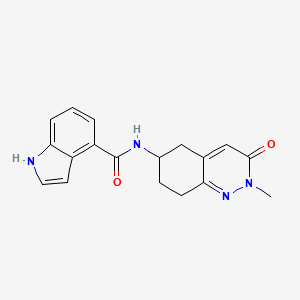
![2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2829949.png)
![N-[2-(4-methoxyphenyl)ethyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)
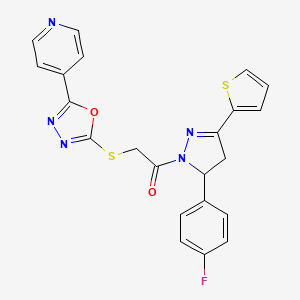
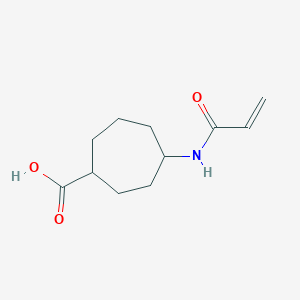
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2829958.png)
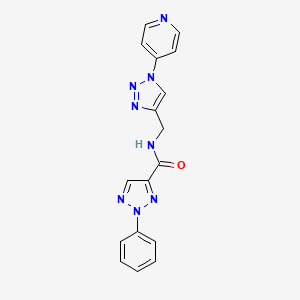
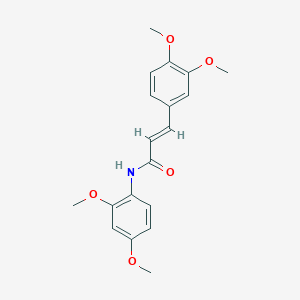

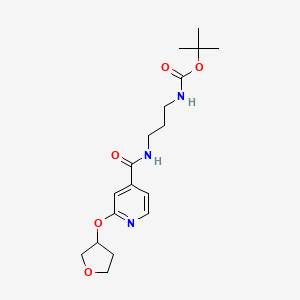
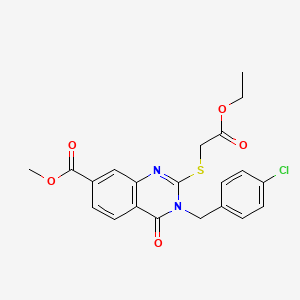
![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2829971.png)
